N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a thiazole ring and a tetrahydropyran ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with 4,5-dimethylthiazole, the thiazole ring is synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and thiourea.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via an acid-catalyzed cyclization of a suitable diol or through a Diels-Alder reaction.
Coupling Reactions: The final step involves coupling the thiazole and tetrahydropyran rings through an amide bond formation, typically using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Processes: Utilizing reactors that allow for precise control of reaction conditions.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exerts its effects is often related to its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of a thiazole ring and a tetrahydropyran ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C17H20N2O2S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C17H20N2O2S/c1-12-13(2)22-16(18-12)19-15(20)17(8-10-21-11-9-17)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3,(H,18,19,20) |
InChI Key |
ISNLOOVQOMGQHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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